molecular formula C17H17N3O4S2 B2806355 N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide

N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B2806355
M. Wt: 391.5 g/mol
InChI Key: INLYUQWKXNNRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide” is a chemical compound with the linear formula C15H13N3O3S2 . It has a molecular weight of 347.417 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C17H17N3O4S2 . The average mass is 391.465 Da and the monoisotopic mass is 391.066040 Da .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not provided in the search results. The compound has a molecular weight of 347.417 .

Scientific Research Applications

Advanced Oxidation Processes

N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide, as a derivative of benzothiazole, may be relevant in the context of advanced oxidation processes (AOPs) for environmental remediation. AOPs are used to treat recalcitrant compounds in water, leading to various by-products and degradation pathways. Research on acetaminophen, a related compound, has shown the generation of various by-products like acetamide through AOPs, indicating potential pathways and reactive sites that could also be relevant for this compound degradation or transformation in environmental applications (Qutob et al., 2022).

Medicinal Chemistry Developments

Benzothiazole derivatives, including compounds like this compound, play a significant role in medicinal chemistry. These derivatives exhibit a wide range of pharmacological activities and have been explored for their potential as therapeutic agents in treating various diseases. Systematic reviews of current developments in benzothiazole-based compounds in medicinal chemistry have highlighted their utility in anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic applications, among others (Keri et al., 2015). This indicates the broad potential of this compound in various therapeutic areas.

Heterocyclic Chemistry and Synthesis

The structural and chemical properties of benzothiazoles make them key intermediates in the synthesis of novel heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. Research on the chemical reactivity and synthesis pathways of benzothiazole derivatives, including compounds like this compound, contributes to the advancement of heterocyclic chemistry and facilitates the discovery of new compounds with potential applications in various fields (Gouda et al., 2015).

Safety and Hazards

The safety and hazards associated with “N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide” are not detailed in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

Properties

IUPAC Name

N-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-3-24-13-6-9-15-16(10-13)25-17(19-15)20-26(22,23)14-7-4-12(5-8-14)18-11(2)21/h4-10H,3H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLYUQWKXNNRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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